molecular formula C2H6ClNO2 B047027 Glycine hydrochloride CAS No. 6000-43-7

Glycine hydrochloride

Cat. No.: B047027
CAS No.: 6000-43-7
M. Wt: 111.53 g/mol
InChI Key: IVLXQGJVBGMLRR-UHFFFAOYSA-N
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Description

Glycine hydrochloride is a salt of Glycine which is a non-essential amino acid for human development. Glycine is an inhibitory neurotransmitter in spinal cord, allosteric regulator of NMDA receptors.
A non-essential amino acid. It is found primarily in gelatin and silk fibroin and used therapeutically as a nutrient. It is also a fast inhibitory neurotransmitter.

Scientific Research Applications

  • Metabolic Disorders : Glycine supplementation may benefit obesity and related metabolic disorders, with diet, gut microbiota, and liver metabolism being key factors in glycine availability (Alves et al., 2019).

  • Antimicrobial Agent : It shows synergistic activity with amoxicillin against Helicobacter pylori, suggesting potential as an antimicrobial agent for treating H. pylori-associated diseases (Minami et al., 2004).

  • Health and Well-being : Glycine supplementation can improve health, support growth, and enhance well-being in humans and animals, potentially preventing diseases and disorders (Razak et al., 2017).

  • Agriculture : In agriculture, exogenous glycine supplementation in hydroponically grown lettuce enhances the accumulation of health-promoting compounds and antioxidant activity (Yang et al., 2017).

  • Plant Stress Tolerance : It is involved in improving plant stress tolerance and growth, although further research is needed to optimize its use in various plant species (Ashraf & Foolad, 2007).

  • Gastrointestinal Health : Glycine exhibits significant antiulcer and cytoprotective activity, protecting against various types of gastric lesions (Tariq & Al Moutaery, 1997).

  • Mammalian Metabolism : It plays a crucial role in metabolic regulation, anti-oxidative reactions, and neurological function in mammals, with potential therapeutic benefits for various diseases (Wang et al., 2013).

  • Ischemia-Reperfusion Injury : Glycine has potential as a therapeutic agent for ischemia-reperfusion injury in liver transplant recipients and other organs (Habib et al., 2006).

  • Neurology : Research on glycinergic inhibitory synapses provides insights into their role in locomotor behavior regulation, with implications for human locomotor disorders (Legendre, 2001).

  • Materials Science : In materials science, glycine hydrochloride has been used to prepare chitosan fibers with excellent antibacterial properties, offering potential applications in biomaterials (Ma et al., 2015).

  • Crystallography : The crystal structure of this compound reveals a network of hydrogen bonds linking neighboring glycines, contributing to our understanding of its molecular structure (Al-Karaghouli et al., 1975).

  • Corrosion Inhibition : this compound derivatives have been shown to effectively control corrosion processes in various metals (Amin, 2010; Amin & Ibrahim, 2011).

Safety and Hazards

Container may rupture from gas generation in a fire situation. Dust layers can be ignited by spontaneous combustion or other ignition sources. When suspended in air dust can pose an explosion hazard .

Future Directions

Glycine has been found to have anti-inflammatory, cytoprotective, and immunomodulatory properties . It is also required to synthesize collagen, purines, creatinine, heme, and other amino acids like serine and glutathione . This suggests potential future directions for the use of glycine hydrochloride in various medical and health applications.

Mechanism of Action

Target of Action

Glycine hydrochloride primarily targets the glycine receptors (GlyR) and N-methyl-D-aspartic acid (NMDA) receptors in the central nervous system . It also interacts with glycine transporters type 1 and 2 (GlyT1 and GlyT2) . These receptors and transporters play crucial roles in neurotransmission, influencing various neurological functions.

Mode of Action

Glycine, being an inhibitory neurotransmitter, binds to its receptors, leading to a series of interactions and changes. In the central nervous system, there exist strychnine-sensitive glycine binding sites as well as strychnine-insensitive glycine binding sites. The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex . At the cerebellar nerve endings, an increase in the levels of glycine results in activation of the GlyT2 receptors in the synaptic vesicles, reversing the action of GABA transporter-1 (GAT1), thereby inducing the release of GABA .

Biochemical Pathways

Glycine is involved in several biochemical pathways. It is degraded via three pathways: the reverse of the glycine synthase pathway (also known as the glycine cleavage system), the serine pathway, and the glyoxylate pathway . Glycine also plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions . It is an essential substrate in the synthesis of a multitude of biomolecules and substances, including collagen, purines, creatinine, heme, and other amino acids like serine and glutathione .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that glycine is commonly used as a component of total parenteral nutrition, indicating that it can be effectively absorbed and utilized by the body .

Result of Action

The action of this compound results in various molecular and cellular effects. As an inhibitory neurotransmitter, glycine can reduce neuronal excitability, contributing to the regulation of various neurological functions . Supplemental glycine may have antispastic activity, and early findings suggest it may also have antipsychotic activity as well as antioxidant and anti-inflammatory activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activation of GlyR depends on the extracellular chloride ion concentration . .

Properties

IUPAC Name

2-aminoacetic acid;hydrochloride
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InChI

InChI=1S/C2H5NO2.ClH/c3-1-2(4)5;/h1,3H2,(H,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLXQGJVBGMLRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56-40-6 (Parent)
Record name Glycine hydrochloride
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DSSTOX Substance ID

DTXSID7064079
Record name Glycine hydrochloride
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Molecular Weight

111.53 g/mol
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Physical Description

Hygroscopic solid; [Merck Index] White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS]
Record name Glycine hydrochloride
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CAS No.

7490-95-1, 6000-43-7
Record name Diglycine hydrochloride
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Record name Aminoacetic acid hydrochloride
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URL https://commonchemistry.cas.org/detail?cas_rn=6000-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Glycine hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, hydrochloride (1:1)
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Record name Glycine hydrochloride
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Record name Glycine hydrochloride
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Record name GLYCINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Glycine hydrochloride has the molecular formula C2H6ClNO2 and a molecular weight of 111.53 g/mol. []

ANone: Researchers have utilized several spectroscopic methods to characterize this compound, including:

    A: Yes, this compound ionic liquid (Cl) can be used in polyester fabric finishing, specifically with chitosan. This treatment enhances the fabric's antistatic properties, mechanical strength, air permeability, and moisture permeability. [] The optimal chitosan concentration in the chitosan/Cl solution for this application is 1.5%. []

    A: Hydroxymethyl sodium glycinate and hydroxymethyl this compound serve as alternative starting materials for producing the herbicide glyphosate. [] These compounds, when reacted with phosphorous acid or sodium phosphates, yield glyphosate in a single-step reaction. This method offers a cost-effective and environmentally friendly alternative to traditional glyphosate production with significantly reduced wastewater. []

    A: this compound functions as an additive in perovskite solar cell fabrication, particularly in low bandgap mixed Pb-Sn perovskites. [] It primarily accumulates at the bottom region of the perovskite layer, influencing crystal growth and interface properties. [] This accumulation leads to improved perovskite film crystallinity, reduced electrical trap density, and enhanced charge carrier lifetimes. [] this compound also contributes to the formation of surface dipoles at the interface, facilitating efficient charge extraction and enhancing solar cell performance. [, ]

    A: Ab initio calculations at the UHF/6-31++G level of theory were employed to study the structure of protonated glycyl-(L)-phenylalanyl-glycine hydrochloride monohydrate. These calculations revealed a single stable conformer with specific intermolecular hydrogen bonding patterns, providing insights into the molecule's three-dimensional structure and interactions. []

    A: While this compound itself isn't a potent disinfectant, its derivatives, specifically alkyl di(aminoethyl) this compound compounds, exhibit significant bactericidal activity. [] The length of the alkyl chain influences the compound's efficacy, with longer chains generally exhibiting stronger activity against bacteria and fungi. [, ]

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